molecular formula C8H15ClN8 B14286695 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride CAS No. 138705-21-2

2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride

Cat. No.: B14286695
CAS No.: 138705-21-2
M. Wt: 258.71 g/mol
InChI Key: CPBLOVKFDGODIW-UHFFFAOYSA-N
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Description

2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups such as hydrazine and guanidine. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride typically involves the reaction of aniline derivatives with hydrazine and guanidine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out in an acidic or basic medium, depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines or hydrazines.

Scientific Research Applications

2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine
  • 4-[2-(Diaminomethylidene)hydrazinyl]aniline
  • 2-(Diaminomethylidene)hydrazine

Uniqueness

2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

138705-21-2

Molecular Formula

C8H15ClN8

Molecular Weight

258.71 g/mol

IUPAC Name

2-[4-[2-(diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride

InChI

InChI=1S/C8H14N8.ClH/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;/h1-4,13-14H,(H4,9,10,15)(H4,11,12,16);1H

InChI Key

CPBLOVKFDGODIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)NN=C(N)N.Cl

Origin of Product

United States

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